Lithium 3-aminobenzoate Lithium 3-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 84434-85-5
VCID: VC17011005
InChI: InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H6LiNO2
Molecular Weight: 143.1 g/mol

Lithium 3-aminobenzoate

CAS No.: 84434-85-5

Cat. No.: VC17011005

Molecular Formula: C7H6LiNO2

Molecular Weight: 143.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium 3-aminobenzoate - 84434-85-5

Specification

CAS No. 84434-85-5
Molecular Formula C7H6LiNO2
Molecular Weight 143.1 g/mol
IUPAC Name lithium;3-aminobenzoate
Standard InChI InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Standard InChI Key HFUNGZFRJSOZIQ-UHFFFAOYSA-M
Canonical SMILES [Li+].C1=CC(=CC(=C1)N)C(=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Architecture

Lithium 3-aminobenzoate consists of a benzene ring with two functional groups:

  • An amino group (-NH₂) at the 3-position, which confers basicity and participation in hydrogen bonding.

  • A carboxylate group (-COO⁻Li⁺) at the 1-position, providing ionic character and solubility in aqueous media .

The lithium ion coordinates with the carboxylate oxygen atoms, forming a stable ionic lattice. This structure is validated by PubChem’s 2D and 3D conformational data, which highlight planar geometry at the aromatic ring and tetrahedral coordination around the lithium ion .

Spectroscopic and Computational Data

  • IUPAC Name: Lithium 3-aminobenzoate .

  • SMILES: [Li+].C1=CC(=CC(=C1)N)C(=O)[O-] .

  • InChI Key: HFUNGZFRJSOZIQ-UHFFFAOYSA-M .

  • CAS Registry: 84434-85-5 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆LiNO₂
Molecular Weight143.1 g/mol
Parent Compound3-Aminobenzoic Acid (CID 7419)
SolubilityPolar solvents (e.g., water)Inferred
StabilityStable under ambient conditions

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Lithium 3-aminobenzoate is synthesized via acid-base neutralization:

C₇H₇NO₂ (3-aminobenzoic acid)+LiOHC₇H₆LiNO₂+H₂O\text{C₇H₇NO₂ (3-aminobenzoic acid)} + \text{LiOH} \rightarrow \text{C₇H₆LiNO₂} + \text{H₂O}

The reaction proceeds in aqueous medium at room temperature, yielding the lithium salt after solvent evaporation and recrystallization . Purification methods include vacuum filtration and drying under inert atmospheres to prevent lithium carbonate formation.

Future Research Directions

  • Neurodegenerative disease models: Test lithium 3-aminobenzoate in Aβ or tauopathy models to assess plaque reduction and cognitive outcomes.

  • Comparative studies: Evaluate efficacy against lithium carbonate and sodium 3-aminobenzoate to identify synergistic effects.

  • Formulation optimization: Develop nanoencapsulation strategies to improve blood-brain barrier penetration.

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